![molecular formula C9H14Cl2N4O2 B12355387 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride](/img/structure/B12355387.png)
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione, hydrochloride is a chemical compound known for its role as a thymidine phosphorylase inhibitor. This compound is often used in combination with other drugs for the treatment of various cancers, particularly metastatic colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with 2-iminopyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
Combination Therapy
Tipiracil is most notably used in conjunction with trifluridine as a treatment regimen for patients with metastatic colorectal cancer (mCRC). The combination has been shown to improve overall survival rates in patients who have previously undergone other treatments . The efficacy of this combination was demonstrated in clinical trials such as the TERRA study, which confirmed significant benefits for patients with refractory mCRC .
FDA Approval and Guidelines
The U.S. Food and Drug Administration (FDA) has approved the use of trifluridine and tipiracil for adult patients with mCRC who have received prior therapies. This approval underscores the compound's importance in oncology and its role in addressing unmet medical needs within this patient population .
Research Findings and Case Studies
Numerous studies have documented the effectiveness of tipiracil in clinical settings:
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme thymidine phosphorylase. This inhibition prevents the breakdown of thymidine, thereby increasing its availability for incorporation into DNA. This mechanism is particularly useful in cancer treatment, as it enhances the efficacy of other chemotherapeutic agents by increasing their bioavailability .
Comparison with Similar Compounds
Similar Compounds
Trifluridine: Often used in combination with 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione for cancer treatment.
5-Fluorouracil: Another chemotherapeutic agent with a similar mechanism of action.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil in the body.
Uniqueness
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific inhibition of thymidine phosphorylase, which sets it apart from other compounds that target different enzymes or pathways. This specificity makes it a valuable component in combination therapies for cancer treatment .
Biological Activity
5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione hydrochloride, commonly known as Tipiracil, is a compound recognized for its role as a thymidine phosphorylase inhibitor. It is primarily used in the treatment of advanced colorectal cancer when combined with trifluridine, forming the drug TAS-102. This article explores the biological activity of Tipiracil, focusing on its mechanisms of action, pharmacological properties, and clinical implications.
- Molecular Formula : C₉H₁₁ClN₄O₂·HCl
- Molecular Weight : 279.12 g/mol
- CAS Number : 183204-74-2
Tipiracil functions by inhibiting thymidine phosphorylase (TP), an enzyme that catalyzes the conversion of thymidine to thymine. This inhibition is crucial because:
- Increased Bioavailability : By preventing the catabolism of trifluridine into its inactive metabolite, Tipiracil enhances the bioavailability of trifluridine, allowing for more effective therapeutic outcomes in cancer treatment .
- Antiangiogenic Effects : The inhibition of TP also leads to indirect antiangiogenic benefits, as TP is known to be a platelet-derived endothelial cell growth factor .
Biological Activity and Efficacy
The efficacy of Tipiracil has been evaluated in various studies, particularly focusing on its role in combination therapies for colorectal cancer.
Clinical Studies
- Study on Metastatic Colorectal Cancer : A pivotal trial demonstrated that TAS-102 (trifluridine and Tipiracil) significantly improved overall survival in patients with metastatic colorectal cancer who had previously undergone multiple lines of therapy .
- Combination Therapy : In clinical settings, Tipiracil is administered alongside trifluridine in a 1:0.5 ratio. This combination has shown promise in enhancing treatment responses compared to monotherapy approaches .
In Vitro and In Vivo Studies
Research has provided insights into the compound's biological activity through various assays:
Side Effects and Safety Profile
While Tipiracil is generally well-tolerated, it may cause side effects typical of chemotherapeutic agents, including:
- Nausea and vomiting
- Fatigue
- Bone marrow suppression leading to neutropenia
Monitoring is essential during treatment to manage these potential adverse effects effectively.
Properties
Molecular Formula |
C9H14Cl2N4O2 |
---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h5,7,11H,1-4H2,(H2,12,13,15,16);1H |
InChI Key |
GOJXVFNUUUIVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=N)N(C1)CC2C(C(=O)NC(=O)N2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.